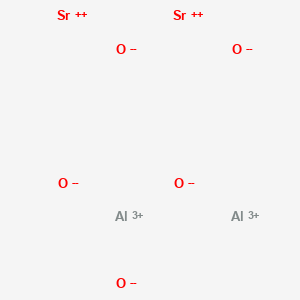
Dialuminum;distrontium;oxygen(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dialuminum;distrontium;oxygen(2-) is a mixed metal oxide with the molecular formula Al₂Sr₂O₅. This compound is known for its unique properties and has gained attention in various fields of research. It is composed of aluminum, strontium, and oxygen, forming a stable oxide structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dialuminum;distrontium;oxygen(2-) can be synthesized through various methods, including solid-state reactions and sol-gel processes. In the solid-state reaction method, aluminum oxide and strontium oxide are mixed in stoichiometric ratios and heated at high temperatures (around 1200-1400°C) in an inert atmosphere to form the desired compound . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, followed by calcination at elevated temperatures to obtain the final product .
Industrial Production Methods
Industrial production of dialuminum;distrontium;oxygen(2-) typically involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The raw materials, aluminum oxide and strontium oxide, are readily available and can be processed in large quantities using high-temperature furnaces .
Analyse Chemischer Reaktionen
Types of Reactions
Dialuminum;distrontium;oxygen(2-) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form higher oxides.
Reduction: It can be reduced by hydrogen or carbon to form lower oxides or elemental metals.
Substitution: The compound can undergo substitution reactions with other metal oxides to form mixed oxides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, carbon, and other metal oxides. The reactions typically occur at high temperatures (above 1000°C) to ensure complete conversion .
Major Products Formed
The major products formed from these reactions include higher oxides, lower oxides, and mixed metal oxides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dialuminum;distrontium;oxygen(2-) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Medicine: Explored for its potential therapeutic effects, including its use in bone regeneration and repair.
Industry: Utilized in the production of advanced materials, such as ceramics and phosphors, due to its luminescent properties.
Wirkmechanismus
The mechanism of action of dialuminum;distrontium;oxygen(2-) involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity . In biomedical applications, it interacts with biological molecules and cells, facilitating drug delivery and imaging . The exact molecular targets and pathways depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Dialuminum;distrontium;oxygen(2-) can be compared with other similar compounds, such as:
Aluminum oxide (Al₂O₃): Known for its high hardness and thermal stability, used in ceramics and abrasives.
Strontium aluminate (SrAl₂O₄): Noted for its luminescent properties, used in phosphors and glow-in-the-dark materials.
Uniqueness
Dialuminum;distrontium;oxygen(2-) is unique due to its combination of aluminum and strontium, providing a balance of properties from both elements. This makes it suitable for a wide range of applications, from catalysis to biomedical uses.
Eigenschaften
IUPAC Name |
dialuminum;distrontium;oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.5O.2Sr/q2*+3;5*-2;2*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWBQFMGIFLWII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Sr+2].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O5Sr2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12004-37-4 |
Source


|
| Record name | Aluminum strontium oxide (Al2SrO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














